molecular formula C16H18N2O5S B2540074 6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid CAS No. 422274-68-8

6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid

Cat. No.: B2540074
CAS No.: 422274-68-8
M. Wt: 350.39
InChI Key: XMPLMDFRCFNLJA-UHFFFAOYSA-N
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Description

6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the hexanoic acid side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[7-(methoxycarbonyl)-4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl]hexanoic acid
  • 6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanoic acid

Uniqueness

What sets 6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid apart from similar compounds is its specific structure, which includes a unique combination of functional groups. This structure can confer distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

6-(7-methoxycarbonyl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-23-15(22)10-6-7-11-12(9-10)17-16(24)18(14(11)21)8-4-2-3-5-13(19)20/h6-7,9H,2-5,8H2,1H3,(H,17,24)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLMDFRCFNLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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